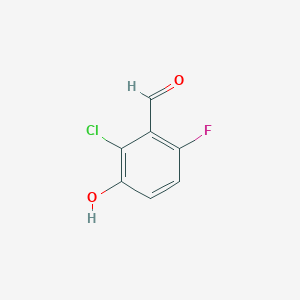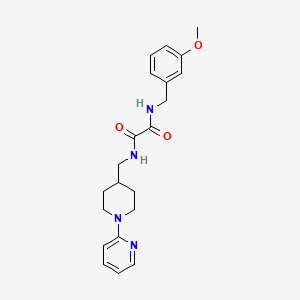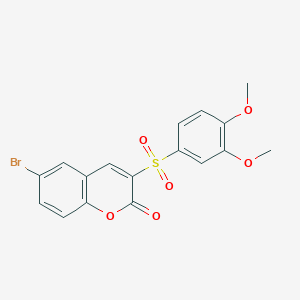
6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H13BrO6S and a molecular weight of 425.25 g/mol This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a chromenone core structure
Métodos De Preparación
The synthesis of 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where p-bromo benzaldehyde and 3,4-dimethoxy acetophenone are stirred in an ethanolic solution in the presence of potassium hydroxide . This reaction forms the intermediate compound, which is then subjected to further reactions to introduce the sulfonyl group and complete the chromenone structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and higher yields.
Análisis De Reacciones Químicas
6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromenone core structure may also contribute to its biological effects by interacting with cellular receptors and signaling pathways .
Comparación Con Compuestos Similares
6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Lacks the bromine and sulfonyl groups, resulting in different chemical and biological properties.
6-bromo-2H-chromen-2-one: Lacks the 3,4-dimethoxyphenyl and sulfonyl groups, leading to different reactivity and applications.
3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Propiedades
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMSAHHKMJEYJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
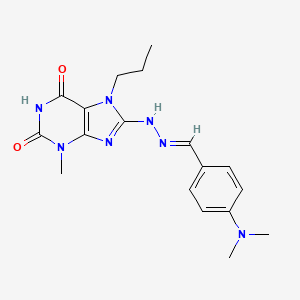
![4-cyano-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)
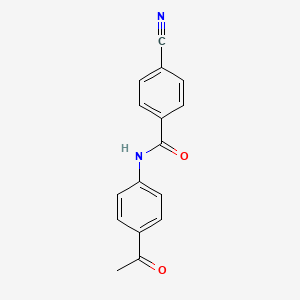
![N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2390181.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)

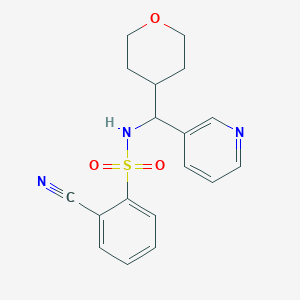
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

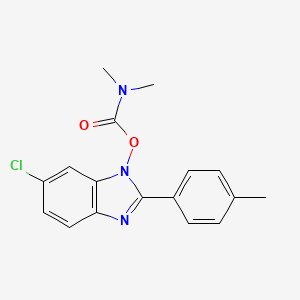
![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)
